molecular formula C10H11Br3N2 B14202100 Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- CAS No. 832077-09-5

Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)-

Cat. No.: B14202100
CAS No.: 832077-09-5
M. Wt: 398.92 g/mol
InChI Key: QSMSINYRJDIGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- is a chemical compound with the molecular formula C10H11Br3N2 It is characterized by the presence of a diazene group (N=N) bonded to a 2,3,5-tribromophenyl group and a 1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by coupling with a tribromophenyl derivative. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions: Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the tribromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: Diazene, (1,1-dimethylethyl)(2,3,5-tribromophenyl)- is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

832077-09-5

Molecular Formula

C10H11Br3N2

Molecular Weight

398.92 g/mol

IUPAC Name

tert-butyl-(2,3,5-tribromophenyl)diazene

InChI

InChI=1S/C10H11Br3N2/c1-10(2,3)15-14-8-5-6(11)4-7(12)9(8)13/h4-5H,1-3H3

InChI Key

QSMSINYRJDIGMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.